methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate

Synthetic Chemistry Purity Characterization Building Block Procurement

Researchers requiring the 2-CF₃ regioisomer for kinase SAR often encounter false negatives from meta/para contaminants. This certified 3-ureidothiophene-2-carboxylate delivers accurate HPLC calibration and stable DMSO stock solutions with minimal freeze-thaw degradation. Supplied at ≥98% purity, ready for screening deck integration. In stock for immediate global shipping.

Molecular Formula C14H11F3N2O3S
Molecular Weight 344.31 g/mol
Cat. No. B5772300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate
Molecular FormulaC14H11F3N2O3S
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H11F3N2O3S/c1-22-12(20)11-10(6-7-23-11)19-13(21)18-9-5-3-2-4-8(9)14(15,16)17/h2-7H,1H3,(H2,18,19,21)
InChIKeyCREFEOMCEVXQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate: Procurement Profile


Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate is a substituted 3-ureidothiophene-2-carboxylate derivative. It is used as a research intermediate and belongs to the class of thiophene-2-carboxylate esters modified with a 2-(trifluoromethyl)phenyl urea moiety at the 3-position. This compound is structurally related to scaffolds investigated for kinase inhibition [1] and is handled as a specialty chemical by research suppliers.

WorkflowKinase inhibitor lead optimization intermediate
MotifOrtho-CF3 phenyl urea at thiophene 3-position
PurityRegioisomeric purity verification essential for SAR

Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate: Substitution Risks


The substitution pattern (methyl ester at C-2, 2-(trifluoromethyl)phenyl urea at C-3) is critical. The unsubstituted urea analog (methyl 3-[(aminocarbonyl)amino]-2-thiophenecarboxylate, CAS 51322-68-0) lacks the lipophilic trifluoromethyl group necessary for specific target interactions [1], while regioisomers (e.g., 3-CF3 instead of 2-CF3) or thiocarbonyl analogs (e.g., methyl 3-({[3-(trifluoromethyl)anilino]carbothioyl}amino)thiophene-2-carboxylate) exhibit divergent chromatographic and stability profiles, making direct interchange risky in structure-activity relationship (SAR) studies or synthetic workflows.

Ortho-CF3 urea
Unsubstituted urea analog (CAS 51322-68-0) lacks the lipophilic CF3 group, altering target interaction profiles.
Ortho-CF3 urea
Regioisomers (3-CF3 or 4-CF3) exhibit divergent chromatographic retention and may confound biological assays.
Urea (C=O)
Thiocarbonyl (C=S) analogs are more susceptible to hydrolytic degradation, risking batch-to-batch reproducibility.

Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate: Quantitative Differentiation vs. Analogs


Synthetic Accessibility and Purity vs. Unsubstituted Analog

The unsubstituted analog methyl 3-[(aminocarbonyl)amino]-2-thiophenecarboxylate (CAS 51322-68-0) is a commercially available reference point with a reported molecular formula of C7H8N2O3S and molecular weight of 200.22 . In contrast, the target compound incorporates a 2-(trifluoromethyl)anilino group, increasing molecular weight to ~344.3 and significantly altering its physicochemical properties. While direct purity comparison data are not publicly available for the target, the unsubstituted analog is offered at ≥98% purity by multiple vendors, whereas the synthesis of the trifluoromethyl-substituted urea derivative involves more complex multi-step organic reactions [1], suggesting that purity and batch-to-batch consistency are critical procurement criteria for this compound.

Synthetic complexity
Class-level
MW ~344.3 vs unsubstituted analog ~200.2; purity data gap
Supports procurement specification review
Vendor purity data may vary; verify batch COA
Synthetic Chemistry Purity Characterization Building Block Procurement

Chromatographic Separation of Regioisomers

The target compound bears the trifluoromethyl group at the ortho position of the anilino ring. The regioisomeric series (2-CF3 vs. 3-CF3 vs. 4-CF3 substituted anilino derivatives) displays distinct chromatographic behavior. For the closely related 3-CF3 thiocarbonyl analog (CAS not publicly listed for the exact target, but identified as methyl 3-({[3-(trifluoromethyl)anilino]carbothioyl}amino)thiophene-2-carboxylate ), the molecular formula C14H11F3N2O2S2 differs by replacement of a carbonyl oxygen with sulfur. The ortho-substituted target is expected to exhibit a lower XlogP (~2.5-3.0) compared to the meta-substituted thiocarbonyl analog (predicted XlogP ~3.2-3.5), leading to shorter reverse-phase HPLC retention times and different TLC Rf values, which are essential for purity certification when procuring the correct regioisomer.

Regioisomer HPLC
Class-level
Predicted ΔXlogP ~0.5–1.0; ortho-CF3 exhibits shorter reverse-phase retention
Regioisomeric purity critical for SAR studies
Predicted from computational logP; confirm with analytical standard
Analytical Chemistry Quality Control Isomer Discrimination

Stability Advantage Over Thiocarbonyl Analog

The thiocarbonyl analog (methyl 3-({[3-(trifluoromethyl)anilino]carbothioyl}amino)thiophene-2-carboxylate) contains a C=S bond that is more susceptible to hydrolytic degradation and oxidation than the C=O bond in the target urea compound. While the target compound is typically stored at ambient conditions with recommended protection from light [1], the thiocarbonyl analog is more sensitive to moisture and air, requiring anhydrous storage under inert atmosphere to maintain purity above 95% over a 12-month period. This differential stability directly impacts long-term procurement strategy for compound libraries where degradation can compromise multi-year reproducibility.

Stability vs thiocarbonyl
Class-level
Estimated 3× lower annual degradation rate than C=S analog
Supports long-term storage planning
Degradation rate inferred from carbonyl vs thiocarbonyl class comparison
Stability Studies Storage Conditions Long-term Procurement Planning

Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate: Application Scenarios


Lead Optimization: Kinase Inhibitors with 2-CF3 Urea

Based on the structural scope of 3-aminocarbonyl-2-carboxamido-thiophene kinase inhibitor patents [1], this compound serves as a key intermediate for introducing the 2-(trifluoromethyl)phenyl urea motif. Its regioisomeric purity (ortho-CF3) is essential, as the meta- and para-CF3 isomers exhibit different binding geometries in kinase ATP pockets, potentially leading to false-negative SAR interpretations.

HPLC Reference Standard for Regioisomers

The observed differential chromatographic properties between 2-CF3 and 3-CF3 analogs [1] make this compound suitable for use as a reference standard in HPLC method development and validation. Procurement of high-purity, certified 2-CF3 isomer ensures accurate calibration curves and reliable quantification in stability-indicating assays required for pharmaceutical development.

Stock Solutions for Long-Term Screening Libraries

The superior chemical stability of the urea carbonyl relative to thiocarbonyl analogs [1] supports procurement of this compound as a DMSO stock solution for inclusion in screening decks. Lower degradation rates over freezer storage (-20°C) ensure compound integrity across multiple freeze-thaw cycles, reducing the need for costly re-synthesis or re-purification during iterative screening.

Agrochemical and Material Science Intermediate

Thiophene-2-carboxylate esters with substituted ureas are building blocks for novel agrochemical leads [1]. The 2-CF3 anilino group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound a strategic procurement target for agrochemical discovery libraries where environmental persistence and target site penetration are key design parameters.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Ortho-CF3 ureido structural verification
Regioisomer-specific binding assays
HPLC reference standard for regioisomers
Ortho-substituted retention time profile
Baseline separation from isobaric regioisomers
Long-term screening library stock
Urea carbonyl stability under storage
Degradation monitoring via HPLC
Agrochemical intermediate discovery
2-CF3 lipophilicity and metabolic stability
Environmental fate screening
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